2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
IBJSKKQFZUUHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1 Ethyl 1h Pyrazol 5 Yl Acetaldehyde
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)acetaldehyde, a functionalized heterocyclic compound, can be approached through various advanced organic synthesis strategies. These methodologies can be broadly categorized into two main approaches: the functionalization of a pre-existing 1-ethyl-1H-pyrazole scaffold to introduce the acetaldehyde (B116499) moiety, or the construction of the pyrazole (B372694) ring with the desired side chain already incorporated from acyclic precursors. This article explores detailed, research-backed methodologies for each approach, providing a framework for the targeted synthesis of this compound.
Chemical Reactivity and Transformational Chemistry of 2 1 Ethyl 1h Pyrazol 5 Yl Acetaldehyde
Reactions Involving the Acetaldehyde (B116499) Functional Group
The acetaldehyde functional group is a versatile handle for a wide array of chemical transformations. Its reactivity is centered around the polarized carbon-oxygen double bond, which makes the carbonyl carbon an excellent target for nucleophiles, and the adjacent methylene (B1212753) (α-carbon) protons, which are rendered acidic by the electron-withdrawing nature of the carbonyl group.
Nucleophilic addition is a fundamental reaction class for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently protonates to yield the addition product.
The presence of acidic α-protons allows 2-(1-ethyl-1H-pyrazol-5-yl)acetaldehyde to act as a nucleophile (after deprotonation to form an enolate) in condensation reactions.
Aldol (B89426) Condensation: In the presence of a base, this compound can undergo self-condensation or a crossed-aldol condensation with other enolizable or non-enolizable carbonyl compounds. The initial aldol addition product can subsequently dehydrate, especially under heating, to yield an α,β-unsaturated aldehyde. The aldol reaction is a powerful tool for carbon-carbon bond formation.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group (e.g., malonic acid, diethyl malonate, malononitrile), typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgresearchgate.net The reaction proceeds via a nucleophilic addition followed by dehydration to produce a new carbon-carbon double bond. wikipedia.org This is a highly efficient method for synthesizing substituted alkenes.
Table 1: Hypothetical Aldol and Knoevenagel Condensation Reactions This table presents plausible reaction outcomes based on established chemical principles.
| Reaction Type | Reactants | Catalyst/Conditions | Major Product |
| Self-Aldol | This compound (2 equiv.) | NaOH, H₂O, 5 °C | 3-Hydroxy-2-(1-ethyl-1H-pyrazol-5-ylmethyl)-4-(1-ethyl-1H-pyrazol-5-yl)butanal |
| Crossed-Aldol | This compound + Acetone | NaOH, EtOH, heat | 4-(1-Ethyl-1H-pyrazol-5-yl)but-3-en-2-one |
| Knoevenagel | This compound + Diethyl malonate | Piperidine, Acetic Acid, Benzene, reflux | Diethyl 2-((1-ethyl-1H-pyrazol-5-yl)methylene)malonate |
| Knoevenagel | This compound + Malononitrile (B47326) | NH₄OAc, Toluene, reflux | 2-((1-Ethyl-1H-pyrazol-5-yl)methylene)malononitrile |
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes into alkenes with a high degree of control over the double bond's position. organic-chemistry.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the aldehyde. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org The nature of the substituents on the ylide can influence the stereochemistry (E/Z) of the resulting alkene. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org
Table 2: Hypothetical Wittig Olefination Reactions This table illustrates potential alkene products from the Wittig reaction based on the choice of ylide.
| Ylide (Wittig Reagent) | Ylide Type | Expected Alkene Product |
| Methyltriphenylphosphonium bromide (+ Base) | Non-stabilized | 1-Ethyl-5-(prop-1-en-2-yl)-1H-pyrazole |
| (Triphenylphosphoranylidene)acetaldehyde | Stabilized | (E)-4-(1-Ethyl-1H-pyrazol-5-yl)but-2-enal |
| Ethyl (triphenylphosphoranylidene)acetate | Stabilized | Ethyl (E)-3-(1-ethyl-1H-pyrazol-5-yl)acrylate |
The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles.
Imine Formation: Reaction with primary amines under mildly acidic conditions or with dehydration leads to the formation of imines, also known as Schiff bases. rdd.edu.iq This transformation involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Enamine Formation: In contrast, the reaction with secondary amines yields an enamine. masterorganicchemistry.com After the initial nucleophilic addition and formation of a carbinolamine, subsequent dehydration and deprotonation at the α-carbon result in the formation of a carbon-carbon double bond adjacent to the nitrogen atom. masterorganicchemistry.com
Table 3: Hypothetical Imine and Enamine Formation This table shows the expected products from reactions with primary and secondary amines.
| Nitrogen Nucleophile | Amine Type | Conditions | Product Class | Product Name |
| Aniline | Primary | Mild H⁺, -H₂O | Imine | N-(2-(1-Ethyl-1H-pyrazol-5-yl)ethylidene)aniline |
| Benzylamine | Primary | Toluene, reflux | Imine | N-(2-(1-Ethyl-1H-pyrazol-5-yl)ethylidene)-1-phenylmethanamine |
| Pyrrolidine | Secondary | Mild H⁺, -H₂O | Enamine | 1-(2-(1-Ethyl-1H-pyrazol-5-yl)vinyl)pyrrolidine |
| Diethylamine | Secondary | Mild H⁺, -H₂O | Enamine | N,N-Diethyl-2-(1-ethyl-1H-pyrazol-5-yl)ethen-1-amine |
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 2-(1-ethyl-1H-pyrazol-5-yl)acetic acid, is a fundamental transformation. A variety of oxidizing agents can accomplish this, and the choice of reagent is often guided by the need for chemoselectivity to avoid unwanted side reactions on the pyrazole (B372694) ring. While the pyrazole ring is generally stable to oxidation, strong oxidizing conditions could potentially lead to ring degradation. pharmaguideline.com Milder, more selective reagents are therefore preferred.
Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder options like silver(I) oxide (Tollens' reagent) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. organic-chemistry.orglibretexts.org For chemoselectivity, methods employing reagents like sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt are often effective.
Table 4: Hypothetical Chemoselective Oxidation Reactions This table outlines various reagents for the selective oxidation of the aldehyde to a carboxylic acid.
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic solution, then acid workup | 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid |
| Silver(I) Oxide (Ag₂O) / Tollens' Reagent | Aqueous ammonia (B1221849) | 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid |
| Sodium Chlorite (NaClO₂) | t-BuOH, NaH₂PO₄ buffer | 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C | 2-(1-Ethyl-1H-pyrazol-5-yl)acetic acid |
Oxidation and Reduction Pathways of the Aldehyde Moiety
Reduction to Primary Alcohols
The aldehyde functional group in this compound can be readily reduced to a primary alcohol, yielding 2-(1-ethyl-1H-pyrazol-5-yl)ethanol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of reducing agents. The most common and effective reagents for this purpose are the complex metal hydrides, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inmasterorganicchemistry.comlibretexts.org
Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. ugm.ac.idcommonorganicchemistry.com The reaction is generally conducted at room temperature or below and is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the acetaldehyde moiety. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide intermediate by the solvent to afford the primary alcohol. masterorganicchemistry.com
Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and will also reduce aldehydes to primary alcohols. byjus.commasterorganicchemistry.comyoutube.comyoutube.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comyoutube.com The mechanism is analogous to that of NaBH₄, involving hydride transfer followed by an acidic workup to protonate the alkoxide. youtube.com While LiAlH₄ is highly efficient, its lack of selectivity and vigorous reactivity with protic substances necessitate more stringent reaction conditions compared to NaBH₄. byjus.commasterorganicchemistry.com
| Reducing Agent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature | 2-(1-ethyl-1H-pyrazol-5-yl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, 0°C to room temperature | 2-(1-ethyl-1H-pyrazol-5-yl)ethanol |
Cycloaddition Reactions Involving the Acetaldehyde
While the acetaldehyde moiety itself is not a typical participant in concerted cycloaddition reactions like the Diels-Alder or 1,3-dipolar cycloadditions, it can be a precursor to reactive intermediates that do undergo such transformations. wikipedia.orglibretexts.org For instance, the acetaldehyde could be converted into a dienophile or a dipolarophile through appropriate chemical modification.
One potential strategy involves the conversion of the acetaldehyde into an α,β-unsaturated aldehyde. This could be achieved through an aldol condensation reaction, either as a self-condensation or a crossed-condensation with another aldehyde or ketone. nih.gov The resulting α,β-unsaturated system is an excellent dienophile for Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgrsc.org
Furthermore, the acetaldehyde can be a precursor for the in-situ generation of 1,3-dipoles, which can then participate in 1,3-dipolar cycloaddition reactions. rsc.orgiiardjournals.orgresearchgate.netresearchgate.net For example, reaction of the aldehyde with an N-substituted hydroxylamine (B1172632) could yield a nitrone, a versatile 1,3-dipole. This nitrone could then react with an alkene or alkyne to produce isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. Similarly, reaction with a hydrazine (B178648) derivative could lead to a hydrazone, which upon oxidation could form a nitrile imine, another reactive 1,3-dipole. rsc.orgiiardjournals.org
It is important to note that these cycloaddition strategies are contingent on the successful transformation of the acetaldehyde group into a more reactive species. The specific conditions required for these initial transformations would need to be carefully optimized to be compatible with the subsequent cycloaddition step.
Reactivity at the Pyrazole Core
The N-ethylpyrazole ring in this compound is an aromatic system, and its reactivity is characteristic of electron-rich heterocycles. The substituents on the ring, namely the ethyl group at the N1 position and the acetaldehyde-bearing methylene group at the C5 position, influence the regioselectivity of reactions on the pyrazole core.
Electrophilic Aromatic Substitution on the Pyrazole Ring
Electrophilic aromatic substitution is a characteristic reaction of pyrazoles, and it typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring. pharmajournal.netpharmaguideline.com The presence of an alkyl group at the N1 position, such as the ethyl group in the target molecule, further activates the ring towards electrophilic attack. The acetaldehyde moiety at C5, being an electron-withdrawing group, would be expected to slightly deactivate the ring, but the primary directing effect will still favor substitution at the C4 position.
Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation.
Halogenation: Pyrazoles can be readily halogenated at the C4 position using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.netresearchgate.netmdpi.com These reactions are often carried out in solvents like carbon tetrachloride or water and proceed under mild conditions. researchgate.net
Nitration: Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid, or other nitrating agents. nih.gov The reaction introduces a nitro group at the C4 position. For N-alkylpyrazoles, nitration conditions need to be carefully controlled to avoid side reactions. nih.govresearchgate.net
Sulfonation: Treatment of pyrazole with fuming sulfuric acid can lead to the introduction of a sulfonic acid group at the C4 position. pharmajournal.net
| Reaction | Reagent | Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C4 |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 |
| Nitration | HNO₃/H₂SO₄ | C4 |
| Sulfonation | Fuming H₂SO₄ | C4 |
Nucleophilic Functionalization and Derivatization of the Pyrazole
Nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, the presence of a good leaving group or strong electron-withdrawing substituents can facilitate such reactions. In the case of this compound, direct nucleophilic attack on the pyrazole ring is unlikely.
While these reactions occur at the side chain, they represent a significant pathway for the functionalization and derivatization of the parent molecule, introducing a wide variety of new functional groups and extending the carbon skeleton.
Metalation and Lithiation Strategies for Pyrazole Activation
Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the case of N-substituted pyrazoles, deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can lead to a lithiated intermediate that can then be quenched with an electrophile.
For this compound, the most acidic proton on the pyrazole ring is at the C5 position. However, this position is already substituted. The next most likely site for lithiation would be directed by the coordinating ability of the nitrogen atoms. The ethyl group at N1 does not strongly direct lithiation. Therefore, direct lithiation of the pyrazole ring may not be highly regioselective.
An alternative strategy would be to introduce a directing group onto the pyrazole ring. For instance, if a halogen were present at the C4 position, lithium-halogen exchange could be used to generate a lithiated pyrazole at that position. This lithiated species could then be reacted with a variety of electrophiles to introduce new substituents at C4.
Tandem and Cascade Reactions Utilizing this compound
The bifunctional nature of this compound makes it an attractive substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.govresearchgate.netorganic-chemistry.orgnih.gov These reactions can rapidly build molecular complexity from simple starting materials.
One possible cascade reaction could be initiated by a reaction at the acetaldehyde moiety. For example, a Knoevenagel condensation of the aldehyde with an active methylene compound, such as malononitrile, could be followed by an intramolecular cyclization involving the pyrazole ring, potentially leading to the formation of a fused heterocyclic system. researchgate.net
Another approach could involve the conversion of the acetaldehyde into a reactive intermediate that can participate in a cascade sequence. For instance, conversion to an α,β-unsaturated aldehyde, as mentioned previously, could be followed by a Michael addition and subsequent intramolecular cyclization.
Furthermore, tandem reactions involving both the pyrazole core and the side chain are conceivable. For example, a reaction sequence could begin with the functionalization of the C4 position of the pyrazole ring via electrophilic substitution, followed by a reaction at the acetaldehyde group to build a more complex molecular architecture. The development of such tandem and cascade reactions would offer an efficient route to novel and structurally diverse pyrazole derivatives. researchgate.netrsc.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.orgmdpi.com These reactions are characterized by their operational simplicity, time and energy savings, and high atom economy. mdpi.com While specific literature on the use of this compound in MCRs is not abundant, its aldehyde functionality makes it a prime candidate for participation in well-established MCRs that typically utilize aldehydes as a key building block.
A prominent example of such MCRs is the synthesis of pyrano[2,3-c]pyrazoles. rsc.orgbeilstein-journals.org This reaction generally involves an aldehyde, an active methylene compound (like malononitrile), a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. rsc.org In a hypothetical scenario, this compound could serve as the aldehyde component in a four-component reaction to generate novel, complex heterocyclic systems.
The general reaction scheme for the formation of pyranopyrazoles involves a series of sequential transformations within a single pot, including condensation, cyclization, and rearrangement steps. rsc.org The initial step is often a Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov
Table 1: Hypothetical Four-Component Reaction for the Synthesis of a Pyrano[2,3-c]pyrazole Derivative using this compound
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |
| 1 | This compound | Malononitrile | Ethyl acetoacetate | Piperidine | Ethanol | 6-Amino-4-((1-ethyl-1H-pyrazol-5-yl)methyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| 2 | This compound | Malononitrile | Ethyl acetoacetate | Taurine (B1682933) | Water | 6-Amino-4-((1-ethyl-1H-pyrazol-5-yl)methyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| 3 | This compound | Malononitrile | Ethyl acetoacetate | Nano SiO₂ | Water | 6-Amino-4-((1-ethyl-1H-pyrazol-5-yl)methyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
This table is illustrative and based on known multicomponent reactions of aldehydes.
Sequential Transformations for Increased Molecular Complexity
Beyond single-pot operations, this compound is a valuable precursor for sequential transformations, allowing for a stepwise and controlled increase in molecular complexity. The aldehyde group can be readily converted into a variety of other functional groups or used as a linchpin for building larger molecular frameworks.
A fundamental reaction of aldehydes is the Knoevenagel condensation , which involves the reaction with an active methylene compound to form a new carbon-carbon double bond. wikipedia.orgrsc.org This reaction is often the first step in a sequence. For instance, the Knoevenagel product derived from this compound and malononitrile can then undergo a Michael addition with a suitable nucleophile, followed by cyclization to afford a new heterocyclic ring. This sequence is commonly exploited in the synthesis of fused pyrazole systems. researchgate.net
Another important sequential transformation involves the initial conversion of the aldehyde to an α,β-unsaturated aldehyde. This can be achieved through an aldol condensation with another aldehyde or ketone, followed by dehydration. The resulting α,β-unsaturated aldehyde is a versatile intermediate that can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to construct new five-membered rings. organic-chemistry.orgacs.org
Table 2: Illustrative Sequential Transformation of this compound
| Step | Reaction Type | Reagents | Intermediate/Product |
| 1 | Knoevenagel Condensation | Malononitrile, Piperidine | 2-((1-Ethyl-1H-pyrazol-5-yl)methyl)prop-2-enenitrile |
| 2 | Michael Addition | Dimedone, NaOEt | Adduct of Dimedone and the Knoevenagel product |
| 3 | Cyclization/Dehydration | Acetic Acid | Fused heterocyclic system |
This table provides a hypothetical reaction sequence based on established synthetic methodologies.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling the selectivity of the transformations involving this compound. While specific mechanistic studies on this particular compound are scarce, the pathways for the reactions of aldehydes in multicomponent and sequential syntheses are generally well-understood.
Elucidation of Reaction Pathways and Transition States
The mechanism of the four-component synthesis of pyrano[2,3-c]pyrazoles, for example, is believed to proceed through a cascade of reactions. rsc.orgrsc.org The reaction is initiated by the Knoevenagel condensation of the aldehyde with malononitrile, catalyzed by a base, to form an arylidene malononitrile intermediate. Concurrently, the reaction of hydrazine with a β-ketoester forms a pyrazolone (B3327878) intermediate. This is followed by a Michael addition of the pyrazolone to the arylidene malononitrile. The resulting adduct then undergoes an intramolecular cyclization and tautomerization to yield the final pyrano[2,3-c]pyrazole product. rsc.org
Theoretical calculations and experimental studies on similar systems suggest that the initial C-C bond formation in the Knoevenagel condensation is often the rate-determining step. The transition state for this step involves the nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon of the aldehyde.
Role of Catalysis in Directing Selectivity and Efficiency
Catalysis plays a pivotal role in the reactions of this compound, influencing both the reaction rate and the selectivity of the transformations. A wide array of catalysts, including bases, acids, and metal complexes, can be employed.
In multicomponent reactions for the synthesis of pyranopyrazoles, basic catalysts like piperidine or taurine are commonly used to facilitate the initial Knoevenagel condensation by promoting the formation of the enolate from the active methylene compound. rsc.orgmdpi.com More recently, heterogeneous catalysts such as nano-silica have been shown to be effective, offering advantages in terms of ease of separation and reusability. rsc.org
In sequential transformations, the choice of catalyst can direct the reaction towards a specific outcome. For instance, in the synthesis of pyrazoles from α,β-unsaturated aldehydes, the use of a photocatalyst can enable a [3+2] cycloaddition/Norrish-type fragmentation sequence, leading to regioselective pyrazole formation. acs.org The catalyst, in this case, facilitates the generation of key reactive intermediates and lowers the activation energy of the desired reaction pathway.
The pyrazole ring itself can also play a role in catalysis. The nitrogen atoms of the pyrazole can coordinate to metal centers, and in protic pyrazole complexes, the N-H group can act as a proton shuttle, facilitating bond activation and formation in a cooperative manner with the metal center. nih.gov While this compound is N-ethylated and thus aprotic, the lone pairs on its nitrogen atoms can still participate in coordination to a metal catalyst, potentially influencing the reactivity of the aldehyde group.
2 1 Ethyl 1h Pyrazol 5 Yl Acetaldehyde As a Versatile Chemical Building Block
Synthesis of Advanced Heterocyclic Systems
The reactivity of the acetaldehyde (B116499) functional group in 2-(1-Ethyl-1H-pyrazol-5-yl)acetaldehyde makes it a valuable precursor for the synthesis of various heterocyclic systems. The pyrazole (B372694) nucleus, being a stable aromatic ring, generally remains intact during these transformations, leading to the formation of novel fused and linked heterocyclic compounds with potential applications in medicinal chemistry and materials science.
The aldehyde functionality of this compound can be readily exploited to construct fused pyrazole derivatives. By reacting it with appropriate bifunctional reagents, additional rings can be annulated onto the pyrazole core. For instance, in reactions analogous to those using pyrazole-4-carbaldehydes, this compound can theoretically be used to synthesize pyrazolo-fused systems. semanticscholar.org
One potential application is in the synthesis of pyrazolo[3,4-b]pyridines. This can be achieved through a multi-step sequence involving an initial Knoevenagel condensation of the acetaldehyde with an active methylene (B1212753) compound, followed by cyclization. While specific examples with this compound are not extensively documented, the general synthetic strategy is well-established for other pyrazole aldehydes. nih.govnih.gov
| Precursor | Reagent | Fused System | Reference |
| Pyrazole-4-carbaldehyde | Active Methylene Compound | Pyrazolo[3,4-b]pyridine | semanticscholar.org |
| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazoles | Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridines | nih.gov |
The acetaldehyde moiety of this compound can participate in classical condensation reactions to form a variety of nitrogen-containing heterocycles, such as quinolines and pyridines. These reactions typically involve the condensation of the aldehyde with an amine-containing substrate, followed by cyclization and aromatization.
For instance, the synthesis of pyrazolo[3,4-b]quinolines has been achieved through the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.com By analogy, this compound could potentially react with an o-aminoaryl ketone to yield a pyrazolyl-substituted quinoline.
Similarly, the Hantzsch pyridine (B92270) synthesis offers a pathway to dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.org This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. pharmaguideline.com The use of this compound in such a reaction would be expected to yield a pyridine ring bearing a 1-ethyl-1H-pyrazol-5-yl)methyl substituent.
| Reaction Name | Reactants | Product |
| Friedländer Annulation | o-Aminoaryl ketone, α-Methylene carbonyl | Substituted Quinoline |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine |
| Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone, Aniline | Substituted Quinoline |
The development of synthetic routes to spiro and bridged heterocyclic compounds is of great interest due to their unique three-dimensional structures. jetir.org this compound can be envisioned as a key component in the synthesis of such complex architectures. For example, it could undergo a multi-step reaction sequence initiated by a condensation reaction to form an exocyclic double bond, which could then participate in a cycloaddition reaction to generate a spirocyclic system.
While direct examples are scarce, the synthesis of spiro pyrazole-oxindoles has been reported, demonstrating the compatibility of the pyrazole moiety in the formation of spirocyclic frameworks. nih.gov In a hypothetical scenario, the acetaldehyde could react with a cyclic ketone to form an α,β-unsaturated ketone, which could then undergo a 1,3-dipolar cycloaddition with a dipole to construct a spirocyclic pyrazoline derivative.
Precursor for Complex Organic Molecules
Beyond the synthesis of heterocycles, the dual reactivity of this compound makes it a valuable precursor for the assembly of more complex organic molecules, including macrocycles and polycyclic scaffolds.
Macrocyclic compounds are large ring structures that often exhibit unique host-guest properties and biological activities. The synthesis of macrocycles typically involves the strategic linking of several building blocks. This compound could serve as a key building block in such syntheses. For example, it could be used in a [2+2] or [3+3] fragment coupling strategy where the aldehyde is first converted into a di-functionalized unit, which is then cyclized with another complementary di-functionalized molecule to form the macrocyclic ring. The pyrazole ring would be incorporated into the macrocyclic framework, potentially influencing its conformation and properties. researchgate.net
The construction of polycyclic scaffolds is a central theme in organic synthesis, often aimed at accessing natural product-like structures. organic-chemistry.org this compound can be utilized as an intermediate in multi-step syntheses leading to polycyclic systems. For instance, the aldehyde could be used to introduce the (1-ethyl-1H-pyrazol-5-yl)methyl moiety into a molecule that is then subjected to a cascade of cyclization reactions. An intramolecular Diels-Alder reaction or a radical cyclization could be employed to build additional rings onto the initial structure, with the pyrazole unit serving as a key substituent on the final polycyclic scaffold.
Applications in Supramolecular Chemistry and Materials Science
The structural features of this compound make it a promising candidate for applications in the design and synthesis of advanced materials with tailored properties. The pyrazole ring provides a robust scaffold for creating ordered supramolecular assemblies, while the acetaldehyde group offers a reactive handle for covalent modification and polymerization.
The pyrazole moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. The nitrogen atoms of the pyrazole ring can act as monodentate or bidentate ligands, leading to the formation of diverse coordination geometries. The acetaldehyde group in this compound can be readily transformed into other functional groups, such as imines, amines, or alcohols, through condensation or reduction reactions. This allows for the synthesis of a wide array of multidentate ligands with tunable steric and electronic properties.
For instance, condensation of this compound with primary amines yields Schiff base ligands. These ligands can coordinate to metal ions through the pyrazole nitrogen and the imine nitrogen, forming stable chelate rings. The properties of the resulting metal complexes can be fine-tuned by varying the substituent on the primary amine. Such complexes have potential applications in catalysis, sensing, and as magnetic materials.
Table 1: Potential Ligand Architectures Derived from this compound
| Ligand Type | Synthetic Transformation | Potential Coordination Modes |
| Schiff Base | Condensation with primary amines | Bidentate (N,N') |
| Beta-Amino Alcohol | Reduction of Schiff base | Bidentate (N,O) |
| Pyrazolyl-Diamine | Reductive amination | Bidentate or Tridentate (N,N',N'') |
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers and porous frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The aldehyde group can participate in polymerization reactions, while the pyrazole ring can be incorporated into the polymer backbone or act as a coordination site for metal ions.
In the context of MOFs, the pyrazole ring can serve as a robust and thermally stable linker. While pyrazole dicarboxylates are more commonly used, the acetaldehyde functionality offers a route to post-synthetic modification within the pores of the framework. For example, a MOF constructed with a linker derived from this compound could have pendant aldehyde groups that can be subsequently reacted with other molecules to introduce new functionalities.
Table 2: Potential Polymeric and Framework Materials from this compound
| Material Type | Role of Pyrazole Acetaldehyde | Potential Properties and Applications |
| Functional Polymers | Monomer in condensation polymerization | Tunable optical and electronic properties, sensing |
| Metal-Organic Frameworks (MOFs) | Functionalized linker precursor | Porosity, gas storage, catalysis, post-synthetic modification |
| Covalent Organic Frameworks (COFs) | Monomer in imine-based condensation | High surface area, chemical stability, catalysis |
The pyrazole ring is known to participate in various non-covalent interactions, including hydrogen bonding (if N-H is present) and π-π stacking, which are crucial for directing the self-assembly of molecules into well-defined supramolecular structures. While the N-ethyl group in this compound precludes N-H···N hydrogen bonding, the pyrazole ring can still engage in π-π stacking interactions.
Furthermore, the conversion of the acetaldehyde group into other functionalities can introduce new recognition sites for self-assembly. For example, transformation into a carboxylic acid or an amide group would introduce hydrogen bonding capabilities, enabling the formation of predictable supramolecular synthons. The study of the self-assembly of derivatives of this compound can provide insights into the design of liquid crystals, gels, and other soft materials.
Contributions to Methodology Development in Organic Synthesis
The reactivity of the acetaldehyde group, coupled with the electronic nature of the pyrazole ring, makes this compound a valuable tool for the development of new synthetic methodologies.
The pyrazole scaffold is a key component in many successful organocatalysts and ligands for transition-metal catalysis. The acetaldehyde moiety of this compound can be used to anchor the pyrazole unit to a solid support or to a larger molecular framework to create new catalytic systems.
For instance, condensation with a chiral amine could lead to the formation of a chiral Schiff base ligand. The corresponding metal complexes could be explored as catalysts for asymmetric transformations. Additionally, the pyrazole nitrogen atoms can act as Brønsted or Lewis bases, and this property can be exploited in the design of bifunctional catalysts where the pyrazole ring and another functional group derived from the acetaldehyde moiety work in concert to promote a chemical reaction.
The unique electronic properties of the pyrazole ring can influence the reactivity of the adjacent acetaldehyde group, potentially enabling novel bond-forming reactions. The electron-rich nature of the N-ethylpyrazole ring can enhance the nucleophilicity of the α-carbon of the acetaldehyde, facilitating its participation in C-C bond-forming reactions.
Moreover, this compound can serve as a versatile precursor in multicomponent reactions. The aldehyde functionality can react with various nucleophiles, while the pyrazole ring can provide stability or act as a directing group in subsequent transformations. This approach allows for the rapid construction of complex molecular scaffolds from simple starting materials in a single step, which is a key principle of green and efficient chemistry.
Theoretical and Computational Insights into this compound Remain Elusive
Despite extensive searches of publicly available scientific literature and computational chemistry databases, no specific theoretical or computational investigations focused solely on the chemical compound this compound have been identified. While computational chemistry is a powerful tool for understanding molecular structure, properties, and reactivity, it appears that this particular molecule has not yet been the subject of detailed in silico studies.
Computational studies on various other pyrazole derivatives are prevalent in scientific literature. These studies often employ quantum chemical methods like Density Functional Theory (DFT) to explore molecular geometries, electronic properties, and reaction mechanisms. Furthermore, in silico approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies are commonly used to design and predict the biological activities of novel pyrazole-based compounds. However, the specific data required to populate a detailed analysis of this compound, as requested, is not available.
Consequently, it is not possible to provide scientifically accurate information regarding the following aspects of this compound:
Quantum Chemical Studies on Molecular Structure and Conformation: Including detailed conformational analysis, identification of stable conformers, and the calculation of rotational energy barriers.
Electronic Structure and Bonding Characteristics: Such as molecular orbital analysis, charge distribution, and bond order calculations.
Computational Studies of Reaction Mechanisms and Kinetics: Involving transition state calculations for key chemical transformations and the prediction of reaction rates.
Prediction of Reactivity and Selectivity: Based on calculated electronic and structural parameters.
In Silico Design and Prediction of Novel Derivatives: Which would require a baseline computational understanding of the parent molecule.
The absence of such specific data precludes the creation of the detailed article with data tables as outlined in the initial request. While the general principles of computational chemistry as applied to pyrazole derivatives are well-established, their direct application to generate specific, reliable data for this compound without dedicated research would amount to speculation.
Future computational studies would be necessary to elucidate the specific theoretical and chemical properties of this compound. Such research would provide valuable insights into its behavior and potential applications.
Theoretical and Computational Investigations of 2 1 Ethyl 1h Pyrazol 5 Yl Acetaldehyde
In Silico Design and Prediction of Novel Derivatives
Virtual Screening for Synthetic Utility
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net In the context of 2-(1-Ethyl-1H-pyrazol-5-yl)acetaldehyde, virtual screening can be employed to explore its potential as a scaffold for the development of novel therapeutic agents. The process involves the generation of a virtual library of derivatives and their subsequent docking into the active sites of various biological targets.
High-Throughput Virtual Screening (HTVS) can be utilized to screen extensive databases of compounds derived from the this compound scaffold. researchgate.netchemmethod.com For instance, a hypothetical screening of derivatives against cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression, could be performed. researchgate.netchemmethod.com The screening protocol would typically involve preparing the 3D structures of the ligands and the protein target, followed by molecular docking simulations to predict the binding modes and affinities. nih.govnih.gov
The results of such a virtual screening campaign can be tabulated to rank the derivatives based on their predicted binding affinity (e.g., docking score). Favorable pharmacokinetic profiles, predicted using computational tools like QikProp, are also crucial for identifying promising candidates. researchgate.net
Table 1: Hypothetical Virtual Screening Results for this compound Derivatives against CDK8
| Derivative | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residues | Predicted ADME Profile |
| Compound A | -9.8 | 0.15 | Asp173, Val27, Lys52 | Favorable |
| Compound B | -9.5 | 0.28 | Asp173, Leu158 | Favorable |
| Compound C | -8.7 | 1.12 | Val27, Ile10 | Moderate |
| Compound D | -8.2 | 2.56 | Asp173, Phe99 | Moderate |
| This compound (Scaffold) | -6.5 | 15.3 | Val27 | Favorable |
This data is illustrative and for educational purposes only.
The virtual screening process not only identifies potential lead compounds but also provides insights into the structure-activity relationships (SAR) that can guide further optimization of the pyrazole (B372694) scaffold. nih.gov
Prediction of Synthetic Accessibility of Derivatives
While virtual screening can identify molecules with high predicted activity, their practical synthesis can be a significant hurdle. Therefore, the prediction of synthetic accessibility is a critical step in the computational drug design pipeline. researchgate.net Several scoring functions and algorithms have been developed to estimate the ease of synthesis for a given molecule. These tools help in prioritizing compounds that are not only potent but also synthetically feasible. nih.gov
One of the widely used metrics is the Synthetic Accessibility Score (SAScore), which ranges from 1 (easy to synthesize) to 10 (very difficult to synthesize). researchgate.netnih.gov The SAScore is calculated based on the analysis of fragment contributions derived from a large database of known molecules and a complexity penalty for features that are challenging to synthesize. researchgate.net
Table 2: Predicted Synthetic Accessibility Scores for Hypothetical Derivatives of this compound
| Derivative | SAScore | SCScore | RAscore | Predicted Feasibility |
| Compound A | 3.2 | 2.8 | 0.85 | High |
| Compound B | 3.5 | 3.1 | 0.81 | High |
| Compound C | 4.8 | 3.9 | 0.65 | Moderate |
| Compound D | 5.9 | 4.5 | 0.52 | Low |
| This compound (Scaffold) | 2.5 | 2.1 | 0.92 | Very High |
This data is illustrative and for educational purposes only.
By integrating these synthetic accessibility scores into the virtual screening workflow, researchers can filter out molecules that are likely to be synthetically intractable, thereby saving significant time and resources. This computational pre-assessment allows for a more focused and efficient approach to the design and synthesis of novel derivatives based on the this compound scaffold.
Future Directions and Emerging Research Avenues for 2 1 Ethyl 1h Pyrazol 5 Yl Acetaldehyde
Exploration of Undiscovered Reactivity Patterns
The unique juxtaposition of an aromatic pyrazole (B372694) ring and an aliphatic acetaldehyde (B116499) side chain in 2-(1-Ethyl-1H-pyrazol-5-yl)acetaldehyde suggests a rich and largely unexplored reactive landscape. Future research will likely focus on leveraging the distinct functionalities of the molecule.
Reactions of the Acetaldehyde Moiety: The aldehyde group is a versatile handle for a multitude of classic and modern organic transformations. Research could systematically explore its participation in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination to form novel amines, and various condensation reactions (e.g., Knoevenagel, aldol). Investigating its reactivity as a biomimetic acetaldehyde surrogate, inspired by enzymatic processes, could also reveal novel transformation pathways. nih.govnih.gov
Functionalization of the Pyrazole Ring: While the ring is substituted, there remains potential for further functionalization. Electrophilic substitution reactions (e.g., halogenation, nitration) could be explored, with computational studies helping to predict the regioselectivity influenced by the existing substituents. Furthermore, metal-catalyzed C-H activation at the C3 or C4 positions of the pyrazole ring represents a modern approach to creating more complex derivatives.
Tandem and Domino Reactions: A particularly exciting avenue is the design of tandem or domino reactions that involve both the pyrazole ring and the acetaldehyde side chain. For instance, an intramolecular cyclization could be triggered, leading to the formation of fused heterocyclic systems, a common strategy for building molecular complexity efficiently.
Development of Highly Efficient and Selective Catalytic Syntheses
While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, there is a growing demand for more efficient, selective, and sustainable synthetic routes. nih.govmdpi.com Future research should focus on advanced catalytic methods for the synthesis of this compound.
Key areas for development include:
Direct C-H Functionalization: Instead of pre-functionalized starting materials, future syntheses could employ transition-metal catalysis to directly couple an ethyl-pyrazole core with a two-carbon acetaldehyde synthon via C-H activation.
Photoredox and Electrocatalysis: These emerging fields offer green alternatives to traditional methods, often proceeding under mild conditions. organic-chemistry.org The development of photocatalytic or electrochemical methods for constructing the pyrazole ring or introducing the side chain could significantly improve the sustainability of the synthesis.
| Catalytic Strategy | Potential Catalyst | Key Advantages | Research Challenges |
|---|---|---|---|
| Copper-Catalyzed Cycloaddition | Cu(I) salts (e.g., CuI) | High efficiency, mild conditions, good functional group tolerance. organic-chemistry.org | Control of regioselectivity with unsymmetrical alkynes. |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ with phosphine (B1218219) ligands | Versatile for building C-C and C-N bonds to functionalize the pyrazole core. | Ligand optimization, cost of catalyst, removal of metal traces. |
| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂ | High atom economy, direct functionalization of the pyrazole ring. | Directing group requirement, achieving desired regioselectivity. |
| Organocatalysis | Proline, Pyrrolidine-acetic acid | Metal-free, environmentally benign, potential for enantioselectivity. mdpi.com | Lower turnover numbers compared to metal catalysts, catalyst loading. |
Integration into Flow Chemistry and Automation for Scalable Production
For any compound to be utilized in broader applications, a scalable and safe production method is paramount. Conventional batch synthesis of heterocyclic compounds often faces challenges with safety, scalability, and reaction efficiency. researchgate.netscilit.com Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers a powerful solution. nih.gov
Future research will focus on translating the synthesis of this compound to a continuous flow process. The advantages include:
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing risks associated with exothermic reactions or hazardous reagents. mdpi.com
Improved Efficiency and Control: Precise control over parameters like temperature, pressure, and residence time leads to higher yields, better selectivity, and improved reproducibility. galchimia.com
Scalability: Production can be scaled up by simply running the flow system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the need for large, costly batch reactors. nih.gov
The development of a fully automated, multi-step flow synthesis, potentially incorporating in-line purification, would represent a significant advancement, enabling on-demand production of the target molecule. nih.gov
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes mdpi.com |
| Temperature Control | Difficult to maintain homogeneity | Precise and rapid heat exchange |
| Scalability | Requires larger reactors, re-optimization | Achieved by time or numbering-up |
| Safety Profile | Higher risk with large volumes | Inherently safer due to small reactor volumes nih.gov |
| Process Monitoring | Offline sampling and analysis | Potential for in-line real-time analysis nih.gov |
Expansion of Non-Biological Applications in Advanced Materials and Chemical Technologies
While pyrazoles are widely studied for their biological activity, their unique electronic and coordination properties make them valuable in materials science and other chemical technologies. nih.govnih.gov Future work on this compound should explore these non-biological avenues.
Ligand Development: The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. The compound could be used to synthesize novel organometallic complexes for applications in homogeneous catalysis.
Functional Polymers: The acetaldehyde moiety provides a reactive site for polymerization or for grafting the molecule onto existing polymer backbones. This could lead to the creation of functional materials with tailored properties, such as novel resins, coatings, or materials with specific optical or electronic characteristics.
Molecular Switches and Sensors: The pyrazole scaffold can be part of larger conjugated systems. By incorporating it into molecules that can respond to external stimuli (e.g., light, pH, metal ions), it could serve as a building block for molecular switches or chemical sensors.
Addressing Challenges in Stereocontrol and Enantioselective Transformations
The acetaldehyde side chain introduces a prochiral center, making stereocontrol a critical area for future research. The ability to selectively synthesize one enantiomer of a downstream product can be vital, particularly for applications in materials science where chirality can influence polymer structure or in asymmetric catalysis.
Key research directions include:
Asymmetric Aldol (B89426) Reactions: The aldehyde can react with enolates in aldol reactions. Developing stereocontrolled aldol reactions using chiral auxiliaries or catalysts would allow for the synthesis of enantioenriched products. researchgate.net Research on N-acylpyrazoles has shown that stereoselectivity can be achieved, providing a basis for exploring similar transformations with this compound. researchgate.net
Enantioselective Reductions: The catalytic asymmetric reduction of the aldehyde to a primary alcohol would yield chiral 1-ethyl-5-(2-hydroxyethyl)pyrazole, a potentially valuable building block.
Organocatalytic Approaches: The use of chiral organocatalysts, such as proline derivatives, for transformations involving the aldehyde group is a promising metal-free strategy for achieving high enantioselectivity.
Interdisciplinary Research with Other Chemical Disciplines (e.g., Analytical Methodologies for Process Control)
Advancing the chemistry of this compound will benefit significantly from interdisciplinary collaboration, particularly with analytical and computational chemistry.
Advanced Analytical Methodologies: The implementation of Process Analytical Technology (PAT) is crucial, especially for automated flow synthesis. In-line analytical techniques such as HPLC, GC-MS, and spectroscopic methods (e.g., Raman, IR) can be integrated into flow reactors for real-time monitoring of reaction progress, impurity profiling, and yield optimization. nih.gov This provides a deeper understanding of the reaction kinetics and mechanism.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict reactivity, elucidate reaction mechanisms, and understand stereochemical outcomes. researchgate.net For example, modeling can help predict the most likely site for electrophilic attack on the pyrazole ring or rationalize the stereoselectivity observed in asymmetric reactions, thereby guiding experimental design and reducing the need for extensive empirical screening.
Q & A
Q. What are the common synthetic routes for 2-(1-Ethyl-1H-pyrazol-5-yl)acetaldehyde, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and ethyl-substituted hydrazines, followed by hydrolysis or oxidation steps. For example, pyrazolecarboxylate intermediates can be hydrolyzed under basic conditions (e.g., NaOH in THF/water) to yield carboxylic acids, which may then undergo reduction or oxidation to form aldehydes . The Vilsmeier-Haack reaction is another method, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce the aldehyde group . Optimization includes controlling temperature (reflux conditions), solvent polarity, and stoichiometry of reagents. Thin-layer chromatography (TLC) and recrystallization (e.g., ethanol) are critical for purity assessment .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallization in inert solvents (e.g., ethyl acetate/hexane) is advised to obtain high-quality crystals .
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve pyrazole ring protons (δ 6.5–7.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm).
- IR spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and aldehyde C-H stretches (~2800 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yield data caused by varying reaction conditions or purification methods?
Contradictions often arise from side reactions (e.g., over-oxidation of aldehydes to carboxylic acids) or incomplete purification. Methodological solutions include:
- Reproducibility protocols : Standardize reaction parameters (e.g., μW-assisted synthesis at 90°C for faster kinetics) .
- Analytical cross-validation : Use HPLC-MS to quantify by-products and optimize column chromatography (e.g., EtOAc/hexane gradients) .
- Statistical design of experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield .
Q. What strategies are effective in improving the stability of this compound during long-term storage or experimental procedures?
The aldehyde group is prone to oxidation and polymerization. Stabilization strategies include:
- Inert atmosphere storage : Use argon or nitrogen in sealed vials at -20°C.
- Derivatization : Convert the aldehyde to a stable oxime (e.g., using hydroxylammonium chloride) for temporary protection .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solutions to inhibit radical-mediated degradation .
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?
- Functional group modulation : Synthesize analogues with substituted pyrazole rings (e.g., halogenation at position 3) or modified aldehyde groups (e.g., acetylation) .
- In vitro assays : Test derivatives for receptor binding (e.g., androgen receptor antagonism via luciferase reporter assays) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Safety and Biological Impact Questions
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as acetaldehyde derivatives are carcinogenic .
- Emergency measures : In case of skin contact, rinse with water for ≥15 minutes; do not induce vomiting if ingested .
Q. What in vitro assays are suitable for assessing the mutagenic potential of this compound?
- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to detect frameshift mutations .
- Comet assay : Measure DNA strand breaks in human hepatoma (HepG2) cells exposed to the compound .
- Micronucleus test : Evaluate chromosomal damage in CHO-K1 cells after 24-hour exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
